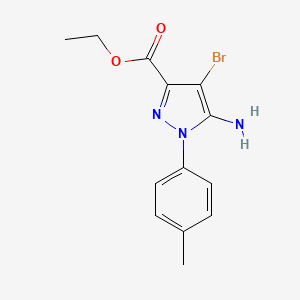5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC18429060
Molecular Formula: C13H14BrN3O2
Molecular Weight: 324.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H14BrN3O2 |
|---|---|
| Molecular Weight | 324.17 g/mol |
| IUPAC Name | ethyl 5-amino-4-bromo-1-(4-methylphenyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H14BrN3O2/c1-3-19-13(18)11-10(14)12(15)17(16-11)9-6-4-8(2)5-7-9/h4-7H,3,15H2,1-2H3 |
| Standard InChI Key | YHIRVSMJDGEBPG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)C |
Introduction
Chemical Structure and Molecular Properties
The compound features a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. Key substituents include:
-
A bromine atom at the fourth position, enhancing electrophilic reactivity.
-
A p-tolyl group (para-methylphenyl) at the first position, contributing steric bulk and aromatic interactions.
-
An ethyl ester at the third position, offering hydrolytic stability and synthetic versatility.
Table 1: Molecular Properties of 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄BrN₃O₂ |
| Molecular Weight | 324.17 g/mol |
| CAS Registry Number | 1269291-31-7 |
| Key Functional Groups | Bromine, p-tolyl, ethyl ester |
The bromine atom facilitates cross-coupling reactions, while the ethyl ester group allows for further functionalization via hydrolysis or transesterification.
Synthesis and Manufacturing
Synthetic routes to this compound typically involve multi-step reactions starting from simpler pyrazole precursors. Key steps include:
-
Bromination: Introducing bromine at the fourth position using reagents like N-bromosuccinimide (NBS).
-
Substitution: Attaching the p-tolyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
-
Esterification: Incorporating the ethyl ester group through reaction with ethanol in acidic conditions.
Critical factors influencing yield and purity include:
-
Temperature control: Optimal ranges between 0°C and room temperature for bromination.
-
Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
-
Catalyst use: Palladium catalysts improve coupling reactions with aromatic groups.
| Supplier | Purity | Form | Minimum Order |
|---|---|---|---|
| Dayang Chem (Hangzhou) | ≥98% | Powder | 1 Kilogram |
| Chemlyte Solutions | 99.0% | Liquid | 100 Grams |
| Amadis Chemical | 97% | Powder/Liquid | 10 Milligrams |
Packaging options accommodate diverse research needs, ranging from milligram-scale for preliminary studies to kilogram quantities for industrial applications .
Applications in Pharmaceutical Research
As a versatile building block, this compound enables the synthesis of:
-
Schiff bases: Reaction with aromatic amines forms azomethines with documented antibacterial properties.
-
Heterocyclic derivatives: Functionalization at the ester group yields analogs for drug discovery.
-
Metal complexes: Coordination with transition metals enhances bioactivity in catalytic systems.
Ongoing studies focus on optimizing its reactivity for targeted therapeutic agents, particularly in oncology and infectious diseases.
Future Research Directions
-
Mechanistic Studies: Elucidating the compound’s interactions with biological targets using spectroscopic methods (e.g., NMR, X-ray crystallography).
-
Structure-Activity Relationships (SAR): Modifying substituents to enhance pharmacokinetic properties.
-
Scale-Up Protocols: Developing cost-effective synthesis routes for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume